Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a cyclohexyl ester group at position 3, a 3-hydroxyphenyl substituent at position 4, and a fused cyclohexanone ring.
Properties
IUPAC Name |
cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-15-21(24(29)30-18-10-5-4-6-11-18)22(16-8-7-9-17(27)12-16)23-19(26-15)13-25(2,3)14-20(23)28/h7-9,12,18,22,26-27H,4-6,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXOYXDIWCAKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with an appropriate aldehyde and an amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of hexahydroquinoline derivatives in combating cancer, particularly in overcoming multidrug resistance (MDR). Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives have been synthesized and tested for their ability to modulate ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. These compounds have shown promising results in inhibiting P-gp efflux and inducing apoptosis in cancer cell lines such as MES-SA-DX5 human uterine sarcoma cells .
Antibacterial Properties
The antibacterial activity of quinoline derivatives has also been investigated. Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria. The synthesis of these compounds often involves various chemical transformations that enhance their bioactivity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of cyclohexyl derivatives is crucial for optimizing their pharmacological properties. Research has focused on modifying different substituents on the hexahydroquinoline scaffold to improve efficacy and reduce toxicity. For instance, variations in the phenolic group or modifications on the cyclohexyl ring can lead to significant changes in biological activity .
Synthesis and Characterization
The synthesis of this compound involves several steps including thermal lactamization and reduction processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Potential for Drug Development
Given its diverse biological activities and structural versatility, this compound presents a valuable scaffold for drug development. Its potential applications extend beyond anticancer and antibacterial agents to include other therapeutic areas such as neuroprotection and anti-inflammatory treatments.
Data Table: Summary of Applications
Case Studies
- Multidrug Resistance Reversal : A study demonstrated that specific derivatives of hexahydroquinoline effectively blocked P-gp efflux and showed significant cytotoxicity against resistant cancer cell lines .
- Antibacterial Efficacy : Research into a series of quinoline derivatives indicated promising antibacterial activity against Staphylococcus aureus strains .
Mechanism of Action
The mechanism by which Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism of action can vary and is often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
The substituent at position 4 of the polyhydroquinoline core significantly impacts bioactivity and physicochemical properties. Key comparisons include:
Key Observations :
- Polar substituents (e.g., 3-hydroxyphenyl) enhance hydrogen-bonding capacity, improving solubility and target binding (e.g., enzyme inhibition) .
- Halogenated derivatives (e.g., 2-chlorophenyl) exhibit stronger antimicrobial effects due to increased lipophilicity and membrane penetration .
- Ester groups influence metabolic stability; cyclohexyl esters may prolong half-life compared to ethyl or benzyl esters .
Crystallographic and Conformational Analysis
- The title compound’s fused cyclohexanone ring adopts an envelope conformation, while the 1,4-DHP ring assumes a flat-boat conformation, as seen in ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
- Orthogonal orientation of the 3-hydroxyphenyl group relative to the DHP ring minimizes steric hindrance, facilitating interactions with biological targets .
Catalytic Insights :
- Nanocatalysts (e.g., GO@Fe₃O₄@Cur–Cu) improve yields and reduce reaction times compared to traditional bases like K₂CO₃ .
- Ionic liquid-assisted synthesis enhances regioselectivity and reduces byproduct formation .
Antimicrobial Activity
- Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Inhibits Pseudomonas aeruginosa ATCC 27853 at 25 µM (viability reduction: 78%, p < 0.05) . 2× more potent than ciprofloxacin against Gram-positive bacteria .
- Cyclohexyl 4-(3-hydroxyphenyl)-... : Computational docking suggests strong binding to P. falciparum lactate dehydrogenase (binding energy: −9.2 kcal/mol) .
Cytotoxicity and Selectivity
- Ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Low cytotoxicity in HEK-293 cells (IC₅₀ > 100 µM) . Selective inhibition of multidrug-resistant MES-SA-DX5 uterine sarcoma cells via P-gp efflux modulation .
Biological Activity
Cyclohexyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 1630-1324) is a complex organic molecule belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H31NO4
- Molecular Weight : 409.53 g/mol
- IUPAC Name : this compound
- LogP : 4.937 (indicating lipophilicity)
- Water Solubility : LogSw = -4.40 (poorly soluble in water)
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. The compound is included in various screening libraries aimed at identifying potential anticancer agents. For instance:
| Compound ID | Activity Type | Library Inclusion |
|---|---|---|
| 1630-1324 | Anticancer | Anticancer Library (62,698 compounds) |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity that influences cell survival and apoptosis.
- Antioxidant Activity : Similar quinoline derivatives have shown antioxidant properties that contribute to their therapeutic effects against oxidative stress-related diseases.
Case Studies and Research Findings
-
In Vitro Studies : Research conducted on cell lines has demonstrated that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer types. For example:
- A study showed that a related compound reduced cell viability in breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase.
- In Vivo Studies : Animal models treated with hexahydroquinoline derivatives exhibited reduced tumor sizes compared to control groups. This suggests potential for further development into therapeutic agents.
- Comparative Analysis : The biological activity of this compound was compared with other quinoline derivatives:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Compound A | High | Enzyme inhibition |
| Compound B | Moderate | Receptor modulation |
| 1630-1324 | Significant | Antioxidant and enzyme inhibition |
Q & A
Q. What synthetic methodologies are commonly employed for preparing this hexahydroquinoline derivative?
The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving a β-ketoester (e.g., cyclohexyl acetoacetate), an aldehyde (e.g., 3-hydroxybenzaldehyde), and ammonium acetate. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., acetic acid, ionic liquid-supported nanocatalysts) enhance reaction efficiency under solvent-free or green conditions .
- Reaction optimization : Temperature (80–100°C) and solvent systems (ethanol, water, or solvent-free) are critical for yield improvement. For example, solvent-free conditions reduce side reactions and improve atom economy .
- Work-up : Precipitation in ice-cold water followed by recrystallization (ethanol/water) yields pure product.
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal growth : Slow evaporation of ethanol or methanol solutions produces diffraction-quality crystals.
- Data collection : A Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is commonly used, with data processed via SAINT .
- Refinement : SHELXL or OLEX2 refines the structure, achieving R-factors < 0.04. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å have been reported for analogs .
Q. What spectroscopic techniques are employed for characterization?
- 1H/13C NMR : Confirm regiochemistry and substituent orientation. For instance, the 3-hydroxyphenyl group shows aromatic protons at δ 6.7–7.1 ppm, while the cyclohexyl ester appears as a multiplet at δ 1.2–2.0 ppm .
- FT-IR : Key peaks include C=O stretches (1690–1710 cm⁻¹ for ester and ketone groups) and O–H vibrations (3200–3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with < 2 ppm error .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve enantiomeric purity or yield?
- Catalyst screening : Heterogeneous catalysts (e.g., Fe3O4@SiO2-supported ionic liquids) enhance recyclability and yield (>90%) while reducing reaction time (1–2 hours) .
- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading, solvent ratio) identifies optimal parameters. For example, a 3:1 molar ratio of β-ketoester to aldehyde maximizes yield .
- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with Chiralpak columns) separates enantiomers, critical for biological studies .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
- Validation tools : Programs like PLATON check for missed symmetry or twinning. For example, pseudosymmetry in triclinic systems may require reindexing .
- Dynamic refinement : Adjusting displacement parameters (Ueq) for disordered atoms or applying restraints to flexible groups (e.g., cyclohexyl rings) improves model accuracy .
- Complementary methods : Pair SCXRD with DFT calculations (e.g., Gaussian09) to validate geometric parameters, especially for tautomeric forms .
Q. What strategies link structural features to biological activity (e.g., antioxidant or antibacterial effects)?
- SAR (Structure-Activity Relationship) studies :
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at the 4-phenyl position enhances antibacterial activity (MIC = 8–16 µg/mL against S. aureus) .
- Conformational analysis : The boat conformation of the hexahydroquinoline ring facilitates hydrogen bonding with microbial enzymes .
- In silico docking : AutoDock Vina predicts binding affinities to targets like DNA gyrase (ΔG = −9.2 kcal/mol for 3-hydroxyphenyl analogs) .
- In vitro assays : DPPH radical scavenging (IC50 = 12–18 µM) correlates with the phenolic -OH group’s redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
